Urease Inhibitory Potency: Quantified Advantage of 2-Aryl-Naphth[2,3-d]imidazole Derivatives vs. Thiourea-Based Inhibitors
2-Aryl-1H-naphtho[2,3-d]imidazole derivatives demonstrate potent urease inhibition, a validated target for treating gastritis and H. pylori-related ulcers [1]. The most potent derivative (Compound 4) achieved an IC₅₀ of 34.2 ± 0.72 μM [1]. This represents a significant, quantified improvement over the classical urease inhibitor thiourea, which exhibited an IC₅₀ of 63.45 ± 0.23 μM in the same assay system [1].
| Evidence Dimension | Urease Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 34.2 ± 0.72 μM (for 2-aryl derivative Compound 4) |
| Comparator Or Baseline | Thiourea: 63.45 ± 0.23 μM |
| Quantified Difference | ~1.86-fold lower IC₅₀ (higher potency) |
| Conditions | Jack bean urease inhibition assay; spectrophotometric measurement of ammonia release; data reported as mean ± SEM of triplicate experiments [1]. |
Why This Matters
This data provides a quantifiable, target-specific advantage for naphthoimidazole-based scaffolds over a classical inhibitor, justifying its selection for urease-targeted drug discovery programs.
- [1] Khan, I., et al. (2024). Identification of potential drug candidates to treat gastritis and associated oxidative stress based on some novel 2-aryl-1H-naphtho[2,3-d]imidazole: synthesis, in vitro and in silico analysis. RSC Advances, 14(1), 529–537. View Source
